

Application Notes: Creating and Utilizing ICAM-1 Knockout Mouse Models

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Compound of Interest

Compound Name: ICAM-1988

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Introduction

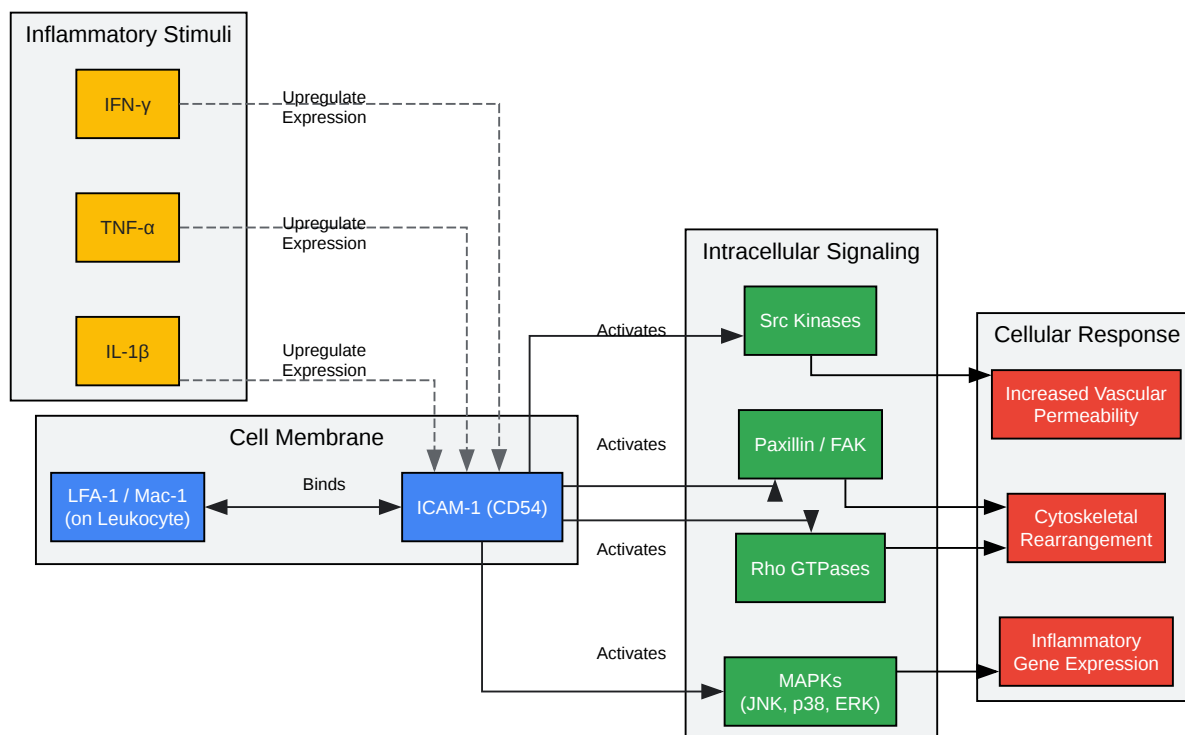
Intercellular Adhesion Molecule 1 (ICAM-1), also known as CD54, is a cell surface glycoprotein that plays a critical role in the immune system and inflammatory processes.^{[1][2][3]} Typically expressed on endothelial cells and various immune cells, its expression is significantly upregulated by inflammatory stimuli such as TNF- α , IL-1 β , and IFN- γ .^{[2][4]} ICAM-1's primary function is to mediate the adhesion and transendothelial migration of leukocytes from the bloodstream to sites of inflammation by binding to the β 2 integrins LFA-1 and Mac-1 on the leukocyte surface.^{[1][2][4]} Beyond its role in cell adhesion, ICAM-1 also functions as a signaling receptor, transducing signals that modulate endothelial barrier function, cytoskeletal arrangements, and inflammatory gene expression.^{[1][5][6]}

The development of an ICAM-1 knockout (KO) mouse model provides an invaluable tool for researchers to investigate the precise roles of this molecule in various physiological and pathological states. These models are instrumental in dissecting the mechanisms of inflammatory diseases, autoimmune disorders, cancer metastasis, and wound healing.^{[4][7]} This document provides detailed protocols for the generation of ICAM-1 KO mice using CRISPR-Cas9 technology, methods for their validation, and a summary of known phenotypes.

ICAM-1 Signaling Pathways

Upon binding to its ligands, such as LFA-1 on T-cells, ICAM-1 initiates "outside-in" signaling cascades within the endothelial cell.^[1] This signaling is crucial for rearranging the actin cytoskeleton to facilitate leukocyte passage. Key pathways include the activation of Rho

GTPases, Src family kinases, and MAP kinases (ERK, p38, JNK).[6][7] These cascades can lead to increased vascular permeability and the upregulation of other pro-inflammatory genes, creating a feedback loop that amplifies the inflammatory response.[2][6]



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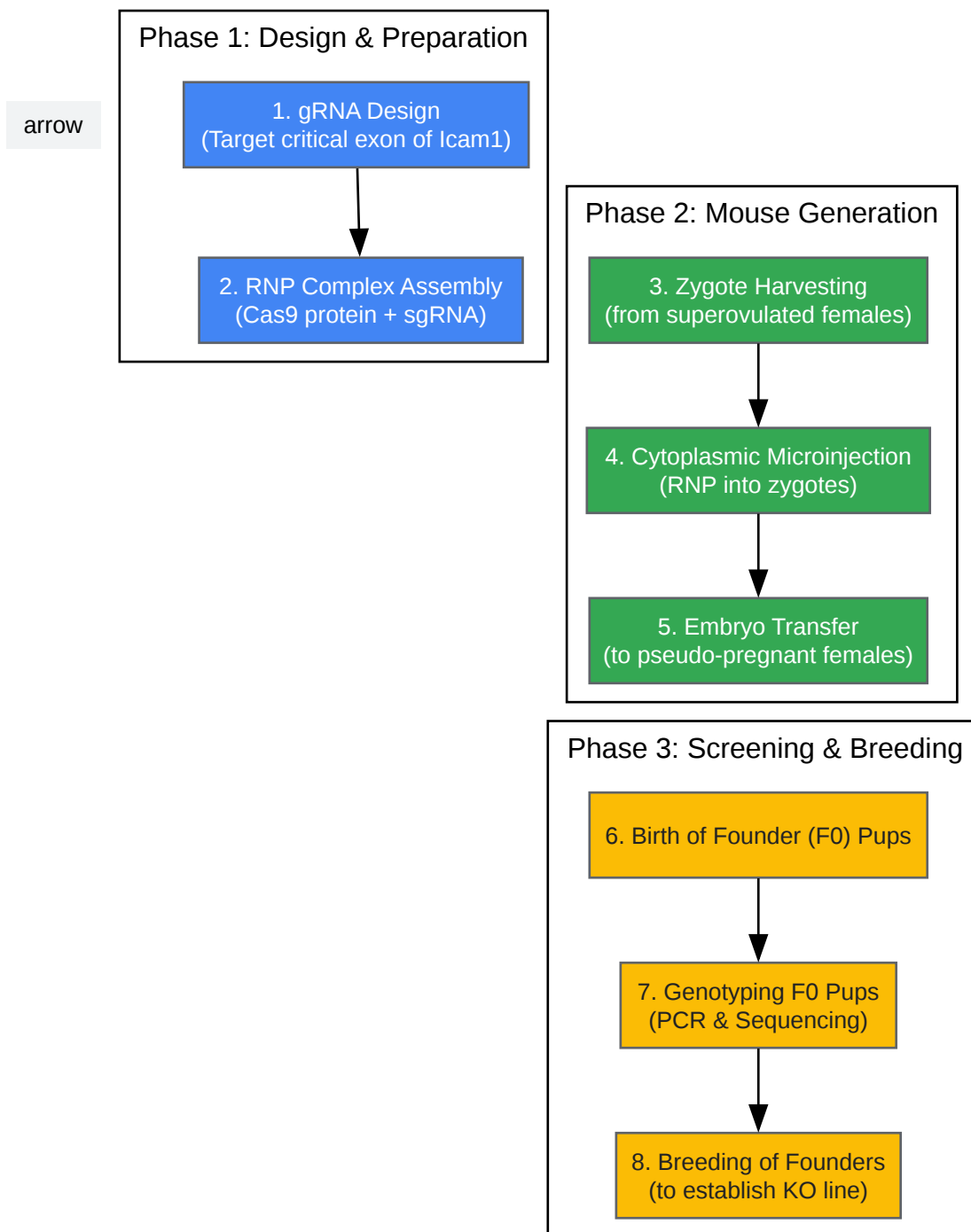
Caption: ICAM-1 signaling cascade in endothelial cells.

Experimental Protocols

Generation of ICAM-1 Knockout Mice via CRISPR-Cas9

The CRISPR-Cas9 system is a powerful tool for generating knockout mouse models with high efficiency.[8] The strategy involves designing a guide RNA (gRNA) specific to a critical exon of

the *Icam1* gene, which directs the Cas9 nuclease to create a double-strand break, leading to a frameshift mutation and gene knockout.[9]



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Caption: Workflow for generating ICAM-1 KO mice using CRISPR-Cas9.

Protocol 1: CRISPR/Cas9-Mediated Generation of ICAM-1 KO Mice

1. gRNA Design and Synthesis:

- Identify a suitable target sequence in an early exon (e.g., exon 2 or 3) of the mouse *Icam1* gene (Entrez Gene ID: 15894).[9] Use a design tool (e.g., CRISPOR) to select a gRNA with high on-target and low off-target scores.
- Synthesize the single guide RNA (sgRNA) with chemical modifications to enhance stability. [10]

2. Ribonucleoprotein (RNP) Complex Preparation:

- Incubate the synthesized sgRNA with high-fidelity Cas9 nuclease protein at a specific molar ratio (e.g., 1.2:1) in microinjection buffer at 37°C for 15 minutes to form the RNP complex.

3. Animal Procedures:

- Superovulate female mice (e.g., C57BL/6J strain) and mate them with stud males.
- Harvest zygotes from the oviducts of successfully mated females.
- Microinject the prepared RNP solution into the cytoplasm of the zygotes.
- Surgically transfer the microinjected embryos into the oviducts of pseudo-pregnant recipient female mice.

4. Screening and Line Establishment:

- After birth, collect tail biopsies from the founder (F0) pups at ~10-14 days of age for genomic DNA extraction.
- Use PCR and Sanger sequencing to screen for the presence of insertions or deletions (indels) at the target locus.
- Breed founder mice with confirmed mutations to wild-type mice to establish heterozygous (F1) lines and assess germline transmission.
- Intercross heterozygous mice to generate homozygous ICAM-1 knockout mice.

Protocol 2: Genotyping of ICAM-1 Knockout Mice by PCR

This protocol allows for the differentiation between wild-type (+/+), heterozygous (+/-), and homozygous (-/-) genotypes.

1. Genomic DNA Extraction:

- Extract genomic DNA from tail biopsies using a commercial DNA extraction kit or a standard lysis buffer with Proteinase K protocol.

2. PCR Primer Design:

- Design two forward primers and one reverse primer.
- Forward Primer 1 (WT): Binds to the genomic region that is deleted or disrupted in the KO allele.
- Forward Primer 2 (KO/Neo): If a selection cassette (like neomycin) is used in a traditional KO, this primer binds within that cassette.[\[11\]](#)[\[12\]](#) For a CRISPR-generated indel, this primer might be located outside the targeted region, used in combination with a reverse primer to amplify a product whose size can be resolved from the WT product on a gel. A more robust method for indels is PCR followed by high-resolution melt analysis or sequencing.
- Common Reverse Primer: Binds downstream of the targeted region.

3. PCR Reaction:

- Set up a PCR reaction containing genomic DNA, the primer mix, Taq polymerase, dNTPs, and PCR buffer.
- Example Cycling Conditions:
- Initial Denaturation: 94°C for 3 min
- 35 Cycles:
- Denaturation: 94°C for 30 sec
- Annealing: 58°C for 45 sec
- Extension: 72°C for 60 sec
- Final Extension: 72°C for 5 min

4. Gel Electrophoresis:

- Run the PCR products on a 1.5-2.0% agarose gel.
- Visualize the bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

Genotype	Expected PCR Product Size(s)	Interpretation
Wild-Type (+/+)	Single band from WT primers	Only the wild-type allele is present.
Heterozygous (+/-)	Two bands (WT and KO products)	Both wild-type and knockout alleles are present.
Homozygous (-/-)	Single band from KO primers	Only the knockout allele is present.

A representative genotyping image can be found in scientific literature, often showing distinct bands for ICAM-1 +/+, +/-, and -/- mice.

[\[13\]](#)

Protocol 3: Validation of ICAM-1 Knockout by Western Blot

This protocol confirms the absence of ICAM-1 protein expression in knockout mice.

1. Protein Extraction:

- Harvest tissues known to express ICAM-1, particularly after inflammatory stimulation (e.g., lung, spleen, or endothelial cells).[\[2\]](#)
- Homogenize the tissue in RIPA lysis buffer containing protease inhibitors.
- Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

- Denature 20-40 µg of protein per sample and load onto an SDS-polyacrylamide gel.
- Separate proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against ICAM-1 (e.g., anti-ICAM-1/CD54 antibody) overnight at 4°C.[\[9\]](#)
- Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Incubate with an antibody for a loading control (e.g., β -actin or GAPDH).

4. Detection:

- Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
- Visualize the protein bands using a chemiluminescence imaging system. The absence of a band at the expected molecular weight for ICAM-1 (~90-110 kDa) in the KO samples, while present in WT samples, confirms a successful knockout.

Data Presentation: Phenotypes of ICAM-1 KO Mice

ICAM-1 knockout mice are viable and fertile but exhibit distinct phenotypes, particularly in response to inflammatory challenges.[\[14\]](#)

Pathological Model	Phenotype Observed in ICAM-1 KO Mice	Key Findings	References
Endotoxic Shock (LPS)	Resistance to septic shock	100% survival in KO mice compared to 20- 50% in WT mice; significantly reduced neutrophil infiltration into the liver.	[14]
Experimental Autoimmune Encephalomyelitis (EAE)	Altered disease course (isoform dependent)	Mice lacking all isoforms (Icam1tm1Alb) are resistant. Mice lacking specific isoforms can have milder (Icam1tm1Jcgr) or more severe (Icam1tm1Bay) disease than WT.	[14]
Autoimmune Diabetes (NOD model)	Resistance to diabetes	KO mice on a NOD background are protected from diabetes onset, associated with suppressed insulitis and a shift to a Th2 cytokine profile.	[11]
Traumatic Brain Injury (TBI)	Neuroprotective	Reduced leukocyte transmigration into the brain, decreased blood-brain barrier damage, and improved functional recovery.	[15][16]

Pulmonary Inflammation	Attenuated inflammation	Following thoracic irradiation, KO mice show a significant reduction in leukocyte infiltration into the lungs compared to WT mice. [17]
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Platelet-Monocyte Interaction	Reduced interaction	Significantly fewer platelet-monocyte interactions upon stimulation in blood from ICAM-1 KO mice compared to WT mice. [18]
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